molecular formula C11H12BrNO3 B13484114 3-(3-Bromophenyl)-2-acetamidopropanoic acid

3-(3-Bromophenyl)-2-acetamidopropanoic acid

Cat. No.: B13484114
M. Wt: 286.12 g/mol
InChI Key: XYDHDHRFZNMOGR-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-acetamidopropanoic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group attached to a propanoic acid backbone, with an acetamido group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-acetamidopropanoic acid typically involves a multi-step process. One common method starts with the bromination of phenylacetic acid to obtain 3-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including acylation and amidation, to introduce the acetamido group and form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetamido group may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-2-acetamidopropanoic acid is unique due to the presence of both the bromophenyl and acetamido groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

2-acetamido-3-(3-bromophenyl)propanoic acid

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

XYDHDHRFZNMOGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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